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Introduction
Shoot branching is a critical determinant of plant architecture and, consequently, agricultural

yield. The decision for an axillary bud to grow out or remain dormant is a complex process

regulated by a network of hormonal signals. Among these, strigolactones (SLs) have emerged

as key inhibitors of shoot branching. TIS108 is a triazole-type chemical inhibitor that has

proven to be a valuable tool for dissecting the biosynthesis and signaling pathways of SLs. By

blocking SL production, TIS108 induces a phenotype that mimics SL-deficient mutants,

providing insights into the endogenous role of these hormones. This guide provides an in-depth

overview of the use of TIS108 in studying shoot branching, detailing the underlying signaling

pathways, experimental protocols, and quantitative data.

The Strigolactone Signaling Pathway and the Action
of TIS108
Strigolactones regulate shoot branching by targeting the F-box protein MORE AXILLARY

GROWTH 2 (MAX2)[1][2][3]. In the presence of SLs, the SL receptor D14 (an α/β-hydrolase)

interacts with MAX2, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

This interaction leads to the ubiquitination and subsequent degradation of transcriptional

repressors, such as D53, thereby allowing the expression of downstream genes that suppress

bud outgrowth[3].
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TIS108 acts as an inhibitor of SL biosynthesis[4][5][6]. It is believed to target a cytochrome

P450 monooxygenase, likely MAX1 or its homologs, which are involved in the later steps of SL

synthesis from β-carotene[4]. By inhibiting this step, TIS108 reduces the endogenous levels of

SLs, leading to the accumulation of the D53 repressor and, consequently, an increase in shoot

branching[4][5]. The increased branching phenotype induced by TIS108 can be reversed by the

application of a synthetic SL analog, GR24, confirming that its effect is due to SL deficiency[4]

[6].
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Caption: Strigolactone biosynthesis and signaling pathway.

Quantitative Data on the Effect of TIS108 on Shoot
Branching
Treatment with TIS108 leads to a dose-dependent increase in the number of shoot branches in

various plant species. The following table summarizes quantitative data from studies on

Arabidopsis thaliana.
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Plant Species Treatment Concentration
Effect on
Shoot
Branching

Reference

Arabidopsis

thaliana
TIS108 1 µM

Increased

number of

branches

[4]

Arabidopsis

thaliana
TIS108 3 µM

Further

increased

number of

branches

[4]

Arabidopsis

thaliana

TIS108 (3 µM) +

GR24 (5 µM)

3 µM TIS108, 5

µM GR24

Branching

phenotype

recovered to

wild-type levels

[4]

Olea europaea

(Olive)
TIS108 1-10 µM

Significantly

increased

number of lateral

branches in

seed-derived

seedlings

[7]

Experimental Protocols
Phenotypic Analysis of Shoot Branching
A key experiment to assess the effect of TIS108 is the quantification of shoot branching.

Methodology:

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., long-day

conditions, 16h light/8h dark, 22°C).

TIS108 Treatment: Apply TIS108 to the growth medium or via foliar spray at various

concentrations (e.g., 1 µM, 3 µM, 5 µM)[4][8]. Include a mock-treated control group. For

rescue experiments, co-apply the synthetic strigolactone analog GR24 (e.g., 5 µM)[4].
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Phenotyping: After a set period of growth (e.g., 4-6 weeks), count the number of primary

rosette branches that are longer than a specified length (e.g., 1 cm).

Data Analysis: Statistically compare the number of branches between the control, TIS108-

treated, and rescue groups using appropriate statistical tests (e.g., t-test, ANOVA).
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Caption: Workflow for phenotyping shoot branching.

Gene Expression Analysis
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To confirm that TIS108 affects the SL biosynthesis pathway, the expression of key SL

biosynthesis and signaling genes can be analyzed.

Methodology:

Plant Material and Treatment: Grow plants as described above and treat with TIS108.

RNA Extraction: Harvest plant tissue (e.g., roots, shoots) and extract total RNA using a

standard protocol or commercial kit.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using

reverse transcriptase.

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for SL

biosynthesis genes (MAX3, MAX4) and a signaling gene (MAX2). Use a housekeeping gene

(e.g., UBC) for normalization[4].

Data Analysis: Calculate the relative expression levels of the target genes in TIS108-treated

plants compared to the control. Upregulation of MAX3 and MAX4 is expected due to a

feedback mechanism caused by SL deficiency, while MAX2 expression is generally

unaffected[4].

GUS Reporter Gene Assays
To investigate the spatial expression pattern of genes involved in SL signaling, such as MAX2,

a reporter gene system like β-glucuronidase (GUS) can be used.

Methodology:

Plant Lines: Use transgenic plants expressing a MAX2pro::GUS construct, where the MAX2

promoter drives the expression of the GUS reporter gene.

Tissue Preparation: Collect tissues of interest (e.g., seedlings, cross-sections of the stem).

GUS Staining:

Immerse the tissue in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl β-

D-glucuronide)[9][10].
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The composition of the staining buffer typically includes a phosphate buffer, potassium

ferricyanide, potassium ferrocyanide, and a detergent like Triton X-100[9][10].

Vacuum infiltrate the tissue to ensure the substrate penetrates the cells[10].

Incubate at 37°C overnight[9].

Destain the tissue with ethanol to remove chlorophyll and visualize the blue precipitate

that indicates GUS activity[9].

Microscopy: Observe the stained tissues under a microscope to determine the cellular and

tissue-specific localization of MAX2 expression[1].

Co-Immunoprecipitation (Co-IP) to study protein-protein
interactions
Co-IP is a powerful technique to validate in vivo protein-protein interactions, such as the

interaction between components of the SL signaling complex.

Methodology:

Protein Extraction: Extract total protein from plant tissue under non-denaturing conditions.

The lysis buffer should contain protease inhibitors[11].

Pre-clearing: Incubate the protein extract with protein A/G agarose beads to reduce non-

specific binding[11].

Immunoprecipitation:

Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., an

antibody against a tag fused to MAX2).

Add protein A/G agarose beads to capture the antibody-protein complexes.

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound

proteins.

Elution: Elute the bound proteins from the beads.
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Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane,

and probe with an antibody against the suspected interacting "prey" protein (e.g., an

antibody against a tag fused to D14 or D53).

Conclusion
TIS108 is a potent and specific inhibitor of strigolactone biosynthesis that serves as an

invaluable chemical tool for studying the role of SLs in plant development, particularly in the

regulation of shoot branching. By inducing an SL-deficient phenotype, TIS108 allows for

detailed investigation of the physiological and molecular consequences of SL depletion. The

experimental protocols outlined in this guide provide a framework for researchers to utilize

TIS108 to further unravel the complexities of the strigolactone signaling pathway and its

integration with other hormonal networks that collectively determine plant architecture.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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